molecular formula C17H15N3O3S3 B2362530 4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide CAS No. 477322-65-9

4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide

Cat. No.: B2362530
CAS No.: 477322-65-9
M. Wt: 405.51
InChI Key: MFCCLVMGZLPBAV-UHFFFAOYSA-N
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Description

4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been reported to have diverse effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known to have varying effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide at different dosages in animal models have not been reported. Thiazole derivatives are known to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to obtain the desired derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides or benzothiazoles .

Scientific Research Applications

4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the benzothiazole moiety.

Properties

IUPAC Name

4-methyl-N-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S3/c1-10-3-5-11(6-4-10)15(21)19-16(24)20-17-18-13-8-7-12(26(2,22)23)9-14(13)25-17/h3-9H,1-2H3,(H2,18,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCCLVMGZLPBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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